molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418135
CAS RN: 328277-09-4
M. Wt: 220.61 g/mol
InChI Key: QNZJDYVERIAXAI-UHFFFAOYSA-N
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Description

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 8-chloro-2-benzofurancarboxamide, is an organic compound with a molecular formula of C9H6ClN3O. It is a member of the benzofuran family of heterocyclic compounds, which are characterized by a fused six-membered ring system containing one oxygen and two nitrogen atoms. 8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents and antibacterial agents.

Mechanism of Action

Target of Action

The primary target of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one interacts with its kinase targets by inhibiting their function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of kinases can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .

Biochemical Pathways

The biochemical pathways affected by 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one are those involving kinases . Kinases play a crucial role in cellular processes, including cell proliferation and survival . By inhibiting kinases, this compound can disrupt these processes, particularly in the context of cancer where kinases have been found to be closely linked to tumor proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 8-chloro1

Result of Action

The molecular and cellular effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one’s action are primarily related to its inhibition of kinases . This can lead to the disruption of cellular processes such as cell proliferation and survival, particularly in the context of cancer .

Action Environment

The action, efficacy, and stability of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors While specific details are not available in the literature, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action

properties

IUPAC Name

8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJDYVERIAXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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